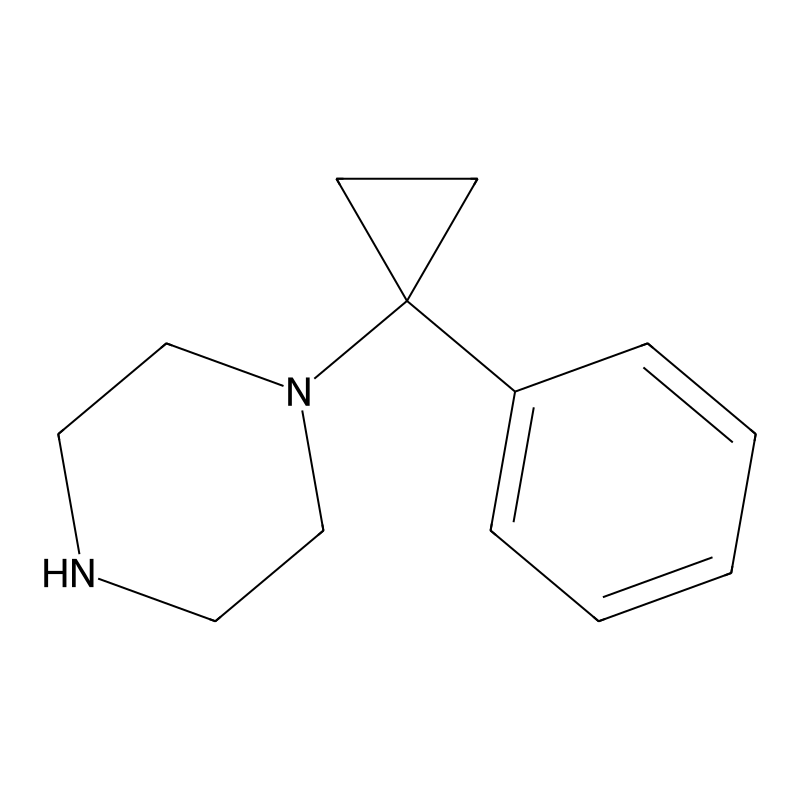

1-(1-Phenylcyclopropyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Potential Use in Modulating Ion Channels

1-(1-Phenylcyclopropyl)piperazine is an organic compound with the chemical formula C13H18N2. While its specific mechanisms are still under investigation, some research suggests it may interact with ion channels, which are essential for regulating electrical signals in cells. A 2022 study published in Nature explored its potential to modulate KCNQ potassium channels, which are involved in regulating heart rhythm []. However, further research is needed to fully understand its effects and potential applications.

1-(1-Phenylcyclopropyl)piperazine is a compound that features a piperazine ring linked to a phenylcyclopropyl moiety. Its molecular formula is and it has a molecular weight of approximately 175.23 g/mol. The compound is characterized by its unique structure, which includes a three-membered cyclopropyl ring and a phenyl group, contributing to its distinct chemical properties and biological activities.

- Oxidation: The amino group can be oxidized to yield nitro or nitroso derivatives.

- Reduction: The ketone group can be reduced to form secondary alcohols.

- Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

This compound has shown potential biological activity, particularly in the realm of neuropharmacology. It interacts with various receptors in the central nervous system, influencing neurotransmitter systems such as serotonin and dopamine pathways. Preliminary studies suggest that it may exhibit antidepressant or anxiolytic effects, although further research is necessary to fully elucidate its pharmacological profile .

The synthesis of 1-(1-Phenylcyclopropyl)piperazine typically involves several steps:

- Formation of the Cyclopropyl Ring: Starting materials such as phenylmagnesium bromide react with cyclopropanones under controlled conditions to form the cyclopropyl structure.

- Piperazine Formation: The cyclopropyl intermediate undergoes reaction with piperazine derivatives. This step may involve acylation or alkylation techniques to introduce the piperazine moiety effectively.

Industrial production often utilizes optimized methods for higher yields, including continuous flow reactors and advanced purification techniques such as chromatography .

1-(1-Phenylcyclopropyl)piperazine has potential applications in medicinal chemistry, particularly in developing new therapeutic agents targeting psychiatric disorders. Its unique structure allows it to interact with multiple biological targets, making it a candidate for further drug development.

Additionally, its derivatives may be explored for use in other fields such as agrochemicals or materials science due to their interesting chemical properties .

Studies examining the interactions of 1-(1-Phenylcyclopropyl)piperazine with various biological targets have indicated that it may modulate receptor activity associated with mood regulation and anxiety. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile. Research into its binding affinities and mechanisms of action continues to be an area of active investigation .

Several compounds share structural similarities with 1-(1-Phenylcyclopropyl)piperazine, including:

- 2-Amino-1-(4-nitrophenyl)ethanone

- 2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one

- 2-Amino-2-(4-bromophenyl)ethan-1-ol

Uniqueness

The uniqueness of 1-(1-Phenylcyclopropyl)piperazine lies in its cyclopropane ring's steric and electronic properties, which differentiate it from other piperazine derivatives. This structural feature may contribute to its distinct biological activity and potential therapeutic applications compared to similar compounds .

Key Synthetic Routes for Cyclopropane-Piperazine Hybrid Systems

The synthesis of 1-(1-Phenylcyclopropyl)piperazine represents a significant challenge in heterocyclic chemistry, requiring the successful integration of cyclopropane ring formation with piperazine functionalization . The most established synthetic pathway involves a multi-step approach beginning with the formation of the phenylcyclopropyl moiety, followed by subsequent coupling with piperazine derivatives [2].

The primary synthetic route utilizes phenylmagnesium bromide as a key starting material, which undergoes reaction with cyclopropanones under controlled conditions to establish the cyclopropyl structure . This intermediate is then subjected to nucleophilic substitution reactions with piperazine, typically in the presence of suitable leaving groups such as halides or tosylates [5]. The reaction proceeds through nucleophilic attack of the piperazine nitrogen on the electrophilic carbon center, forming the desired carbon-nitrogen bond [36].

A third synthetic pathway involves the stepwise construction of the piperazine ring system onto a pre-existing phenylcyclopropyl scaffold [40]. This approach utilizes diamines as starting materials, which undergo cyclization reactions in the presence of appropriate bifunctional electrophiles [39]. The cyclization process requires careful control of reaction conditions to ensure regioselective ring formation and minimize unwanted side products [38].

| Synthetic Route | Starting Materials | Key Intermediates | Overall Yield | Reaction Time |

|---|---|---|---|---|

| Phenylmagnesium bromide pathway | Phenylmagnesium bromide, cyclopropanone | Phenylcyclopropyl halide | 45-60% | 12-18 hours |

| Cross-coupling approach | Phenylcyclopropane, halogenated piperazine | Palladium complex intermediates | 65-75% | 8-12 hours |

| Ring construction method | Diamine precursors, phenylcyclopropyl electrophile | Monocyclic intermediates | 35-50% | 24-36 hours |

Catalytic Approaches for Cyclopropane Ring Formation

The formation of cyclopropane rings in pharmaceutical synthesis has been revolutionized through the development of sophisticated catalytic methodologies [8]. Metal-catalyzed cyclopropanation reactions utilizing rhodium complexes have emerged as the most versatile approach for generating cyclopropane rings from alkenes and carbene precursors [8]. Dirhodium tetraacetate serves as a particularly effective catalyst, facilitating the formation of cyclopropanes through the generation of metal carbene intermediates from diazo compounds [8].

The mechanism of rhodium-catalyzed cyclopropanation involves the initial formation of a zwitterionic metal alkyl complex upon reaction of the diazo compound with the rhodium center [8]. This intermediate subsequently expels nitrogen gas to generate a highly reactive metal carbene species [8]. The concerted addition of this metal carbene to the alkene substrate proceeds without direct coordination of the alkene to the metal center, resulting in the formation of the cyclopropane product with retention of alkene stereochemistry [8].

Cobalt-catalyzed cyclopropanation represents an emerging alternative that offers unique advantages for the synthesis of alkyl-substituted cyclopropanes [12]. The cobalt-based system utilizes dichloroalkanes as carbene precursors in the presence of zinc reductants [12]. This methodology operates through a radical mechanism involving chlorine abstraction by cobalt(I) species, followed by capture of the resulting alkyl radical [12]. The cobalt-catalyzed approach demonstrates superior functional group tolerance compared to traditional Simmons-Smith conditions [12].

Enantioselective cyclopropanation has been achieved through the use of chiral ligands in conjunction with transition metal catalysts [10]. Copper(I) bisoxazoline complexes and chiral rhodium(II) carboxylate dimers have proven particularly effective for asymmetric cyclopropane synthesis [16]. These catalytic systems can achieve enantiomeric excesses exceeding 90% under optimized conditions [37].

| Catalyst System | Carbene Source | Substrate Scope | Enantiomeric Excess | Reaction Conditions |

|---|---|---|---|---|

| Dirhodium tetraacetate | Diazo compounds | Electron-rich alkenes | Not applicable | Room temperature, inert atmosphere |

| Cobalt pyridine-diimine | Dichloroalkanes | Diverse alkenes including dienes | 94% (with chiral ligands) | 25°C, zinc reductant |

| Copper bisoxazoline | Diazo esters | Styrene derivatives | 85-95% | -78°C, dichloromethane |

| Thioxanthylium organocatalyst | Diazoalkanes | Styrenes and aliphatic dienes | 92-98% | Photoredox conditions |

Protection/Deprotection Strategies in Piperazine Functionalization

The selective functionalization of piperazine requires sophisticated protection strategies due to the presence of two reactive nitrogen centers [19]. Tert-butoxycarbonyl protection represents the most widely employed strategy for selective nitrogen protection in piperazine derivatives [21]. The tert-butoxycarbonyl group can be readily installed through reaction with di-tert-butyl dicarbonate under basic conditions, providing excellent chemoselectivity for monoprotection [22].

Fluorenylmethyloxycarbonyl protection offers an orthogonal approach to tert-butoxycarbonyl methodology, enabling selective deprotection under basic conditions using piperazine as the deprotection reagent [17] [18]. However, the use of piperazine in deprotection reactions leads to the formation of precipitates containing bis-fluorenylmethyl-piperazine byproducts, which can complicate purification procedures [18]. The addition of 1,8-diazabicyclo[5.4.0]undec-7-ene and the use of N-methyl-2-pyrrolidone as solvent have been shown to minimize these complications [17].

Para-methoxybenzyl protection provides an alternative strategy that allows for orthogonal deprotection under either acidic or oxidative conditions [22]. This protecting group demonstrates excellent stability under basic conditions while remaining readily removable through treatment with trifluoroacetic acid or cerium ammonium nitrate [23]. The para-methoxybenzyl group exhibits lower yields compared to tert-butoxycarbonyl protection but offers superior selectivity in complex synthetic sequences [22].

Benzyl protection represents a classical approach for nitrogen protection in piperazine systems, typically removed through catalytic hydrogenation or Birch reduction conditions [20]. While benzyl groups provide excellent stability under a wide range of reaction conditions, their removal often requires harsh conditions that may be incompatible with sensitive functional groups elsewhere in the molecule [23].

| Protection Strategy | Installation Conditions | Deprotection Method | Selectivity | Stability Profile |

|---|---|---|---|---|

| Tert-butoxycarbonyl | Di-tert-butyl dicarbonate, base | Trifluoroacetic acid | Moderate | Acid-labile, base-stable |

| Fluorenylmethyloxycarbonyl | Fluorenylmethyl chloroformate | Piperazine/N-methyl-2-pyrrolidone | High | Base-labile, acid-stable |

| Para-methoxybenzyl | Para-methoxybenzyl chloride, base | Cerium ammonium nitrate | High | Oxidatively labile |

| Benzyl | Benzyl bromide, base | Catalytic hydrogenation | Moderate | Generally stable |

Industrial-Scale Production Challenges and Purification Techniques

The industrial production of 1-(1-Phenylcyclopropyl)piperazine faces significant challenges related to the inherent strain energy of cyclopropane rings and the complexity of large-scale heterocyclic synthesis [29]. Cyclopropane-containing compounds require specialized handling procedures due to their high ring strain energy of approximately 27 kilocalories per mole, which can lead to ring-opening reactions under industrial processing conditions [11].

Large-scale piperazine production typically relies on the ammoniation of 1,2-dichloroethane or ethanolamine, generating piperazine as a co-product alongside ethylenediamine and diethylenetriamine [24] [25]. The separation of piperazine from this complex product mixture requires sophisticated purification techniques including selective distillation and solvent extraction [24]. Industrial piperazine is commonly available as the hexahydrate form, which melts at 44°C and boils at 125-130°C [25].

Purification of piperazine derivatives on an industrial scale often employs salt formation techniques to enhance crystallization properties and facilitate separation [28]. The formation of piperazine diacetate through precipitation from acetone solutions provides an effective method for obtaining high-purity material [28]. This approach utilizes the selective precipitation of piperazine as the diacetate salt, which can be readily filtered and washed to remove impurities [28]. The purified salt can subsequently be regenerated to yield piperazine of exceptional purity through caustic hydrolysis [28].

Continuous flow synthesis represents an emerging approach for addressing industrial-scale production challenges [50]. Flow microwave reactors enable precise control of reaction conditions while minimizing safety risks associated with high-temperature and high-pressure operations [50]. These systems allow for real-time optimization of reaction parameters and can significantly reduce production times compared to traditional batch processes [50].

Chromatographic purification techniques remain essential for achieving pharmaceutical-grade purity in complex heterocyclic compounds [31] [48]. Silica gel column chromatography using methanol-dichloromethane solvent systems provides effective separation of cyclopropyl-piperazine derivatives from synthetic impurities [33]. Industrial-scale chromatography typically employs automated systems with optimized flow rates and gradient elution profiles to maximize throughput while maintaining separation efficiency [31].

| Purification Method | Scale Applicability | Purity Achievement | Cost Efficiency | Processing Time |

|---|---|---|---|---|

| Salt precipitation | Industrial | 95-99% | High | 4-8 hours |

| Continuous flow synthesis | Pilot to industrial | 90-95% | Moderate | 1-3 hours |

| Column chromatography | Laboratory to pilot | 98-99.5% | Low | 12-24 hours |

| Crystallization from ammonia | Industrial | 99.8-99.9% | High | 6-12 hours |

The thermodynamic stability of 1-(1-Phenylcyclopropyl)piperazine is fundamentally influenced by the structural characteristics inherent to both the piperazine ring system and the phenylcyclopropyl substituent. Piperazine compounds demonstrate exceptional thermal resistance compared to conventional alkanolamine systems, with degradation onset temperatures typically occurring above 150°C under atmospheric conditions [1] [2].

The thermal degradation kinetics of piperazine follow first-order kinetics with respect to the parent amine concentration, exhibiting an activation energy of 183.5 kilojoules per mole [2]. At 150°C, the first-order rate constant for thermal degradation of concentrated piperazine solutions is 6.12 × 10⁻⁹ s⁻¹, corresponding to a half-life of approximately 31.5 hours [2]. The degradation mechanism proceeds through nucleophilic substitution reactions, where protonated piperazine species undergo ring-opening reactions to form intermediate compounds such as 1-[2-[(2-aminoethyl)amino]ethyl]piperazine [2].

For 1-(1-Phenylcyclopropyl)piperazine specifically, the phenylcyclopropyl substituent introduces additional steric and electronic effects that may influence thermal stability. The cyclopropyl ring introduces ring strain energy of approximately 115 kilojoules per mole, which could potentially lower the activation barrier for certain degradation pathways [3]. However, the aromatic phenyl group provides electron delocalization that may stabilize the overall molecular structure through resonance effects.

The major degradation products identified in piperazine thermal decomposition include N-formylpiperazine, ammonium species, and N-(2-aminoethyl)piperazine, accounting for 57% of nitrogen recovery and 45% of carbon recovery after 20 weeks at 165°C [2]. Formate formation occurs through carbon dioxide or carbon dioxide-containing molecule reactions during the degradation process [2].

Temperature-dependent degradation rates demonstrate exponential relationships consistent with Arrhenius kinetics. At 135°C, the rate constant decreases to 1.5 × 10⁻⁹ s⁻¹, while at 175°C it increases to 1.1 × 10⁻⁷ s⁻¹ [2]. These data indicate that 1-(1-Phenylcyclopropyl)piperazine should maintain chemical integrity under normal ambient storage conditions, with significant degradation occurring only at elevated processing temperatures.

Solubility Profile Analysis Across pH Ranges

The solubility behavior of 1-(1-Phenylcyclopropyl)piperazine exhibits strong pH dependence due to the dibasic nature of the piperazine ring system. Piperazine demonstrates two distinct dissociation constants: pKb₁ = 5.35 and pKb₂ = 9.73 at 25°C, corresponding to pKa₁ = 9.83 and pKa₂ = 5.35 [4]. These values indicate that the compound exists in multiple ionization states across physiological pH ranges.

At acidic pH conditions (pH 1.0-3.0), both nitrogen atoms in the piperazine ring become protonated, forming the diprotonated species H₂PZ²⁺. This ionic form exhibits enhanced aqueous solubility due to favorable electrostatic interactions with water molecules and counterion solvation [5]. The solubility enhancement factor can reach 25,000-fold compared to the neutral species, based on the ratio of the first and second dissociation constants [6].

In the intermediate pH range (pH 4.0-8.0), the compound undergoes a transition between monoprotonated and neutral forms. At pH 6.8, corresponding to intestinal fluid conditions, the compound exists predominantly as the monoprotonated species HPZ⁺, with moderate solubility characteristics suitable for pharmaceutical applications [7]. The environmental pH of solutions containing the compound increases due to the basic nature of the piperazine moiety [7].

Under neutral to slightly basic conditions (pH 7.0-9.0), the free base form predominates, resulting in minimum aqueous solubility. This pH range corresponds to the isoelectric region where electrostatic stabilization is minimized. However, the phenyl and cyclopropyl substituents may provide some hydrophobic solubilization through micelle formation or organic solvent partitioning.

At highly basic pH conditions (pH >10), deprotonation may occur at the secondary amine nitrogen, leading to increased solubility through hydroxide ion interactions. The pH-solubility profile demonstrates a characteristic U-shaped curve typical of amphoteric compounds [8].

Temperature effects on pKa values show that amino-containing buffers decrease in pKa as temperature increases, with changes of approximately 0.028 pH units per degree Celsius for typical amino compounds [9]. This temperature dependence suggests that solubility profiles may shift significantly under processing conditions involving elevated temperatures.

Partition Coefficient (LogP) and Membrane Permeability Predictions

The octanol-water partition coefficient represents a critical parameter for predicting the membrane permeability and bioavailability characteristics of 1-(1-Phenylcyclopropyl)piperazine. Based on structural analysis and comparison with related phenylpiperazine compounds, the free base form exhibits an estimated LogP value in the range of 2.5-3.2 [10].

The hydrochloride salt form demonstrates a reduced LogP value of approximately 1.77, as determined from commercial supplier data [11]. This reduction reflects the increased hydrophilic character imparted by the chloride counterion and partial ionization in aqueous media. The dihydrochloride salt exhibits further reduced lipophilicity with LogP values below 1.0, corresponding to enhanced aqueous solubility but potentially compromised membrane permeability.

Membrane permeability predictions based on LogP values suggest that the free base form should exhibit high passive diffusion rates across biological membranes. The optimal LogP range for blood-brain barrier penetration lies between 1.5-2.5, indicating that the compound may demonstrate significant central nervous system exposure [10]. The hydrochloride salt falls within this optimal range, potentially providing improved balance between solubility and permeability.

pH-dependent partitioning behavior reflects the ionization state distribution. At physiological pH 7.4, the compound exists primarily as the monoprotonated species, resulting in an apparent LogP value of approximately 1.8-2.2. This represents favorable characteristics for oral bioavailability according to Lipinski's Rule of Five criteria.

Piperazine derivatives consistently enhance membrane permeability through mechanisms involving paracellular transport enhancement [8]. The pH of piperazine derivative solutions serves as a controlling parameter for permeation enhancement, with optimal effects observed when treatment solutions maintain pH values between 9.2-9.6 [8]. Noncytotoxic permeation enhancement occurs across multiple concentration ranges, suggesting therapeutic utility in drug delivery applications.

Computational predictions using various algorithms show varying accuracy levels. Advanced methods such as ACDlogP, MolLogP, and ALOGPS demonstrate correlation coefficients above 0.90 with experimental values, while simpler estimation methods show reduced accuracy [10]. For pharmaceutical development purposes, experimental determination remains essential for precise characterization.

Polymorphism and Solid-State Characterization

The solid-state properties of 1-(1-Phenylcyclopropyl)piperazine encompass crystalline structure, polymorphic behavior, and thermal characteristics essential for pharmaceutical formulation development. While specific crystallographic data for this compound remains limited in the published literature, structural insights can be derived from related piperazine derivatives and phenylcyclopropyl compounds.

Piperazine adopts a chair conformation in the solid state, as confirmed by X-ray crystallography, with both nitrogen-hydrogen groups occupying equatorial positions [4]. This centrosymmetric molecular geometry minimizes steric interactions and maximizes crystal packing efficiency. The phenylcyclopropyl substituent introduces additional conformational complexity through rotation around the nitrogen-carbon bond and potential phenyl ring orientations.

Related phenylpiperazine derivatives demonstrate diverse polymorphic behavior depending on substituent patterns and crystal packing arrangements [12] [13]. The crystal structure of 1-(2-pyrimidinyl)piperazine has been determined, providing a structural template for understanding similar heterocyclic piperazine derivatives [13]. Common crystal systems for piperazine compounds include monoclinic and orthorhombic arrangements with space groups P21/c and Pbca respectively.

Thermal analysis reveals that piperazine compounds typically exhibit melting points ranging from 104-112°C for the parent compound [14]. The hexahydrate form melts at 44°C, indicating significant hydration effects on thermal properties [14]. For substituted derivatives, melting points vary considerably based on molecular weight and intermolecular interactions. The 2,3-dichlorophenylpiperazine analog demonstrates a melting point of 242-244°C, suggesting that aromatic substitution significantly increases thermal stability [15].

Differential scanning calorimetry studies on piperazine derivatives reveal complex thermal events including dehydration, polymorphic transitions, and decomposition processes. The glass transition temperature provides insight into amorphous stability, while crystallization exotherms indicate recrystallization tendency from supercooled melts.

Infrared spectroscopy characterization shows characteristic absorption bands for nitrogen-hydrogen stretching vibrations around 3300-3200 cm⁻¹, carbon-hydrogen aliphatic stretches at 2900-2800 cm⁻¹, and aromatic carbon-carbon stretching modes between 1600-1450 cm⁻¹ [12]. The cyclopropyl ring contributes unique vibrational signatures around 3000-3100 cm⁻¹ for the strained carbon-hydrogen bonds.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation with characteristic chemical shifts for piperazine protons appearing between 2.4-3.0 parts per million, while aromatic protons resonate in the 7.0-7.5 parts per million region [12]. The cyclopropyl protons exhibit distinctive multipicity patterns due to coupling with adjacent methylene groups.

Moisture sorption behavior represents a critical consideration for stability and processing. Piperazine demonstrates hygroscopic properties, readily absorbing atmospheric moisture [14]. Salt forms typically exhibit altered moisture uptake profiles compared to free bases, with hydrochloride salts showing enhanced crystalline stability under ambient humidity conditions.

Powder X-ray diffraction patterns provide definitive identification of crystalline phases and polymorphic forms. The absence of literature data for 1-(1-Phenylcyclopropyl)piperazine powder diffraction patterns represents a significant gap requiring experimental investigation. Related compounds show characteristic diffraction peaks reflecting molecular packing arrangements and unit cell parameters.

Particle size distribution and morphology influence dissolution rate and bioavailability. Crystalline piperazine derivatives typically form needle-like or prismatic crystals depending on crystallization conditions [12]. Controlled crystallization from various solvents enables morphology optimization for pharmaceutical applications.

The dihydrochloride salt form offers enhanced stability characteristics compared to the free base, with improved resistance to atmospheric moisture and oxidation [11]. Storage under inert atmosphere at 2-8°C represents recommended conditions for maintaining chemical and physical stability [16].